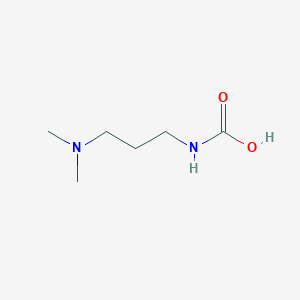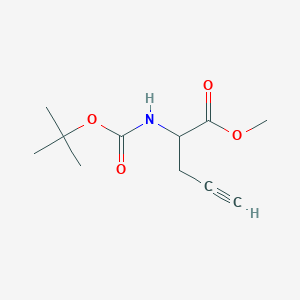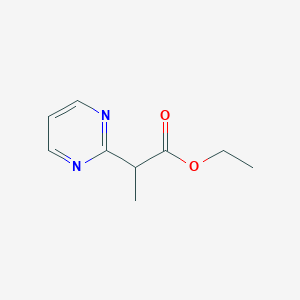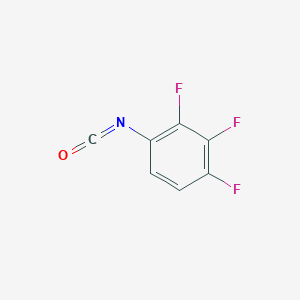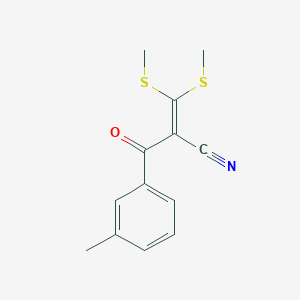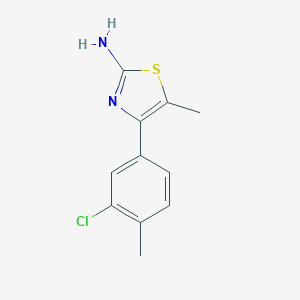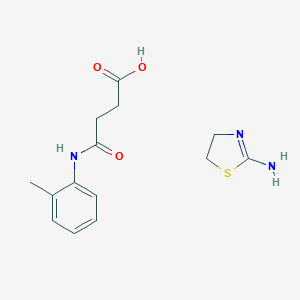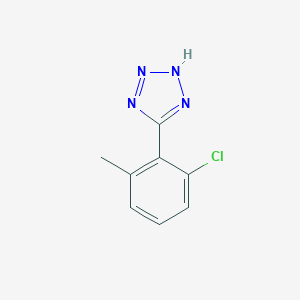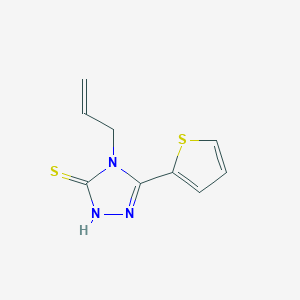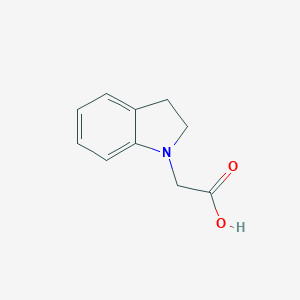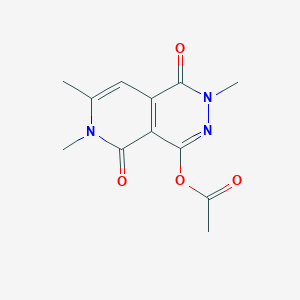![molecular formula C8H9FN2O3 B071326 ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- CAS No. 183232-33-9](/img/structure/B71326.png)
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- is an organic compound with the molecular formula C8H9FN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- typically involves the reaction of 4-ethoxy-5-fluoro-2-pyrimidinol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetic acid.
Reduction: [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- can be compared with other pyrimidine derivatives, such as:
[(4-Methoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
[(4-Ethoxy-5-chloro-2-pyrimidinyl)oxy]acetaldehyde: Similar structure but with a chloro group instead of a fluoro group.
The uniqueness of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
183232-33-9 |
|---|---|
Fórmula molecular |
C8H9FN2O3 |
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
2-(4-ethoxy-5-fluoropyrimidin-2-yl)oxyacetaldehyde |
InChI |
InChI=1S/C8H9FN2O3/c1-2-13-7-6(9)5-10-8(11-7)14-4-3-12/h3,5H,2,4H2,1H3 |
Clave InChI |
NLFRDKMWZHMSFP-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1F)OCC=O |
SMILES canónico |
CCOC1=NC(=NC=C1F)OCC=O |
Sinónimos |
Acetaldehyde, [(4-ethoxy-5-fluoro-2-pyrimidinyl)oxy]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


